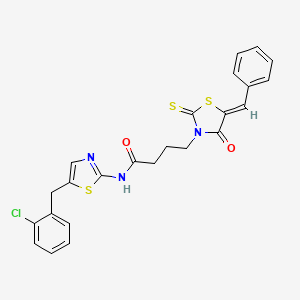
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C24H20ClN3O2S3 and its molecular weight is 514.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide is a synthetic compound belonging to the thiazolidinone family. This class of compounds has garnered significant interest due to its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C17H16ClN3O2S2
- Molecular Weight : 377.52 g/mol
- CAS Number : 862827-45-0
The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : Thiazolidinones can inhibit various enzymes involved in metabolic pathways, which is crucial for their anticancer and antimicrobial activities.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
- Antioxidant Activity : Many thiazolidinones exhibit antioxidant properties, reducing oxidative stress and associated cellular damage.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
The compound's mechanism involves the inhibition of key signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Thiazolidinones are noted for their broad-spectrum antimicrobial activity. The compound has been tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound can serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which were assessed through various assays measuring cytokine release and inflammatory markers. Studies suggest that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of this thiazolidinone derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.
- Antimicrobial Efficacy : Another study focused on the antibacterial effects against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated potent activity, suggesting its potential use in treating resistant infections.
Eigenschaften
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S3/c25-19-10-5-4-9-17(19)14-18-15-26-23(32-18)27-21(29)11-6-12-28-22(30)20(33-24(28)31)13-16-7-2-1-3-8-16/h1-5,7-10,13,15H,6,11-12,14H2,(H,26,27,29)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGVDIKPMUOXNF-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














